Iaans

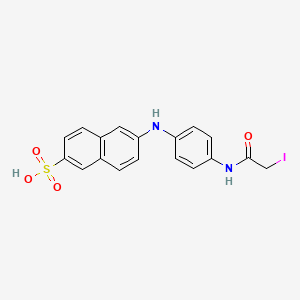

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

57450-03-0 |

|---|---|

Molecular Formula |

C18H15IN2O4S |

Molecular Weight |

482.3 g/mol |

IUPAC Name |

6-[4-[(2-iodoacetyl)amino]anilino]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C18H15IN2O4S/c19-11-18(22)21-15-6-4-14(5-7-15)20-16-3-1-13-10-17(26(23,24)25)8-2-12(13)9-16/h1-10,20H,11H2,(H,21,22)(H,23,24,25) |

InChI Key |

APZRMCOINHOQTE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O)NC(=O)CI |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O)NC(=O)CI |

Synonyms |

2-(4'-(2''-iodoacetamido)phenyl)aminonaphthalene-6-sulfonic acid IAANS |

Origin of Product |

United States |

Foundational & Exploratory

What are the key mechanisms of anti-tumor immunity?

An In-depth Technical Guide to the Core Mechanisms of Anti-Tumor Immunity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The interplay between the immune system and malignant cells is a dynamic and complex process that dictates tumor progression and patient outcomes. A comprehensive understanding of the core mechanisms of anti-tumor immunity is fundamental for the development of novel immunotherapeutic strategies. This technical guide delineates the principal components of the anti-tumor immune response, including the foundational Cancer-Immunity Cycle, the distinct yet synergistic roles of the innate and adaptive immune systems, and the sophisticated strategies employed by tumors to evade immune destruction. We provide an overview of key signaling pathways, quantitative data on immune metrics, and methodologies for pivotal experiments in immuno-oncology research.

The Cancer-Immunity Cycle: An Integrated Framework

The anti-tumor immune response is best conceptualized as a cyclical process, termed the Cancer-Immunity Cycle. This seven-step cycle illustrates the cascade of events required for the effective recognition and elimination of cancer cells. A breakdown at any point in this cycle can lead to tumor immune escape.

The cycle begins with the release of tumor-specific antigens from dying cancer cells (Step 1). These antigens are captured and processed by antigen-presenting cells (APCs), primarily dendritic cells (DCs) (Step 2). The DCs then migrate to draining lymph nodes to prime and activate naive T cells (Step 3), leading to the generation of tumor-specific effector T cells. These activated T cells traffic through the bloodstream to the tumor site (Step 4) and infiltrate the tumor microenvironment (TME) (Step 5). Within the tumor, T cells recognize and bind to cancer cells via their T-cell receptor (TCR) (Step 6). Finally, the cytotoxic T lymphocytes (CTLs) kill the cancer cells (Step 7), releasing more tumor antigens and restarting the cycle.

Key Cellular Players in Anti-Tumor Immunity

Both the innate and adaptive branches of the immune system are critical for mounting an effective response against tumors.

Innate Immunity: The First Line of Defense

Innate immune cells provide immediate, non-specific defense and are crucial for initiating and shaping the adaptive response.

-

Natural Killer (NK) Cells: These lymphocytes recognize and kill stressed, infected, or transformed cells that have downregulated Major Histocompatibility Complex (MHC) class I molecules—a common immune evasion tactic by tumors. NK cell activity is regulated by a balance of signals from activating and inhibitory receptors.

-

Dendritic Cells (DCs): As the most potent APCs, DCs are essential for bridging innate and adaptive immunity. They capture tumor antigens, process them, and present them to naive T cells in lymph nodes, thereby initiating the adaptive immune response.

-

Macrophages: These phagocytic cells can exhibit dual roles. M1-polarized macrophages have anti-tumor functions, including phagocytosis and the production of pro-inflammatory cytokines. Conversely, M2-polarized macrophages, often prevalent in the TME, are immunosuppressive and promote tumor growth.

Adaptive Immunity: Specific and Memory-Driven

The adaptive immune response is highly specific to tumor antigens and provides long-lasting immunological memory.

-

CD8+ Cytotoxic T Lymphocytes (CTLs): CTLs are the primary effectors of anti-tumor immunity. Their TCRs recognize tumor-derived peptides presented on MHC class I molecules on the surface of cancer cells. Upon recognition, CTLs release cytotoxic granules (perforin and granzymes) that induce apoptosis in the target cell.

-

CD4+ Helper T Cells (Th): These cells are crucial for orchestrating the overall immune response. Th1-polarized CD4+ T cells are particularly important for anti-tumor immunity, as they secrete cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which enhance the activity of CTLs and NK cells.

Molecular Mediators and Signaling Pathways

The communication and function of immune cells are governed by a complex network of signaling molecules.

Cytokines and Chemokines

Cytokines are small proteins that act as messengers between cells, while chemokines are a specific type of cytokine that directs cell migration.[1][2][3][4][5] Their balance within the TME can either promote or suppress anti-tumor immunity.

| Cytokine/Chemokine | Primary Secreting Cells | Pro-Tumor / Anti-Tumor Function | Key Effects |

| IFN-γ | Th1 cells, CTLs, NK cells | Anti-Tumor | Enhances MHC expression, activates macrophages, promotes Th1 differentiation. |

| IL-2 | Activated T cells | Anti-Tumor | Promotes proliferation and survival of T cells and NK cells. |

| IL-12 | DCs, Macrophages | Anti-Tumor | Induces Th1 differentiation and enhances cytotoxicity of CTLs and NK cells. |

| TNF-α | Macrophages, T cells, NK cells | Both | Can induce tumor cell apoptosis but also chronic inflammation. |

| TGF-β | Tregs, Macrophages, Tumor cells | Pro-Tumor | Suppresses T cell and NK cell function, promotes angiogenesis.[6] |

| IL-10 | Tregs, M2 Macrophages | Pro-Tumor | Suppresses APC function and pro-inflammatory cytokine production. |

| CXCL9/CXCL10 | Monocytes, Endothelial cells | Anti-Tumor | Attracts Th1 cells and CTLs to the tumor site. |

| CCL22 | DCs, Macrophages, Tumor cells | Pro-Tumor | Recruits immunosuppressive regulatory T cells (Tregs).[5] |

Immune Checkpoint Pathways

To prevent autoimmunity, the immune system has inhibitory pathways, or "checkpoints," that dampen T cell activity. Tumors frequently co-opt these pathways to evade destruction.

-

PD-1/PD-L1 Pathway: Programmed cell death protein 1 (PD-1) is a receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed by tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, leading to a state of "exhaustion" and reduced cytotoxic function.

-

CTLA-4 Pathway: Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) is another inhibitory receptor on T cells. It competes with the co-stimulatory receptor CD28 for binding to its ligands (CD80/CD86) on APCs. CTLA-4 binding dampens the initial activation of T cells in the lymph nodes.

References

- 1. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Results for "Chromium Release Assay" | Springer Nature Experiments [experiments.springernature.com]

- 3. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. iji.sums.ac.ir [iji.sums.ac.ir]

- 6. researchgate.net [researchgate.net]

The Vanguard of Cancer Therapy: An In-depth Technical Guide to Immune Checkpoint Inhibitors and Their Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors (ICIs) has marked a paradigm shift in the landscape of oncology, offering a powerful new modality for the treatment of various malignancies. Unlike traditional therapies that directly target cancer cells, ICIs work by modulating the body's own immune system to recognize and eliminate tumors. This guide provides a comprehensive technical overview of the core principles of immune checkpoint inhibition, detailing the key molecular targets, their signaling pathways, and the methodologies used to characterize these groundbreaking therapeutics.

Core Immune Checkpoint Targets and Their Signaling Pathways

The immune system is equipped with a series of "checkpoints" – regulatory pathways that prevent excessive immune responses and maintain self-tolerance. Tumors can exploit these checkpoints to evade immune surveillance. ICIs are monoclonal antibodies designed to block these inhibitory signals, thereby unleashing the anti-tumor immune response.

The PD-1/PD-L1 Axis: A Central Regulator of T-Cell Exhaustion

The Programmed Death-1 (PD-1) receptor and its ligands, Programmed Death-Ligand 1 (PD-L1) and PD-L2, are central to the induction and maintenance of T-cell exhaustion. PD-1 is expressed on activated T cells, B cells, and myeloid cells.[1] PD-L1 can be expressed on tumor cells and other cells within the tumor microenvironment, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).

The binding of PD-L1 to PD-1 on T cells initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling, leading to reduced T-cell proliferation, cytokine production, and cytotoxicity. This pathway is a crucial mechanism of peripheral tolerance that is co-opted by tumors to escape immune destruction.

The CTLA-4 Pathway: A Gatekeeper of T-Cell Priming

Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4) is another critical inhibitory receptor expressed on T cells, particularly regulatory T cells (Tregs). CTLA-4 acts earlier in the immune response, primarily in the lymph nodes, by regulating the initial activation of T cells. It competes with the co-stimulatory receptor CD28 for binding to the same ligands, B7-1 (CD80) and B7-2 (CD86), on antigen-presenting cells (APCs). CTLA-4 has a higher affinity for these ligands than CD28.

Upon binding to B7 ligands, CTLA-4 delivers an inhibitory signal that dampens T-cell activation and proliferation.[2] This signaling can involve the recruitment of phosphatases such as SHP-2 and PP2A, which counteract the signaling cascades initiated by TCR and CD28 engagement.[3]

Emerging Immune Checkpoint Targets

Beyond PD-1 and CTLA-4, a host of other immune checkpoint molecules are being actively investigated as therapeutic targets.

-

Lymphocyte-Activation Gene 3 (LAG-3): Expressed on activated T cells and Tregs, LAG-3 binds to MHC class II molecules with high affinity, leading to the inhibition of T-cell proliferation and cytokine production.[4] The precise intracellular signaling mechanism of LAG-3 is still under investigation but is known to be distinct from PD-1 and CTLA-4.[5]

-

T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3): TIM-3 is expressed on various immune cells, including exhausted T cells. Its primary ligand is Galectin-9. The TIM-3/Galectin-9 interaction induces T-cell apoptosis and promotes an immunosuppressive microenvironment. In the absence of Galectin-9, the protein Bat3 binds to the cytoplasmic tail of TIM-3 and promotes T-cell signaling; this is inhibited upon Galectin-9 binding.[5]

-

TIGIT (T-cell immunoreceptor with Ig and ITIM domains): TIGIT is an inhibitory receptor expressed on T cells and NK cells. It competes with the co-stimulatory receptor CD226 (DNAM-1) for the same ligands, CD155 (PVR) and CD112, which are often expressed on tumor cells and APCs. TIGIT signaling inhibits T-cell and NK-cell function.

-

VISTA (V-domain Ig Suppressor of T-cell Activation): VISTA is primarily expressed on myeloid cells and T cells.[6] It can act as both a ligand and a receptor to suppress T-cell activation.[7] Notably, VISTA signaling in myeloid cells can dampen Toll-like receptor (TLR)-mediated activation by modulating TRAF6 ubiquitination, thereby promoting an immunosuppressive phenotype.[8]

Quantitative Data on Approved Immune Checkpoint Inhibitors

The binding affinity of an immune checkpoint inhibitor to its target is a critical parameter that influences its potency and clinical efficacy. The following table summarizes the reported binding affinities for several approved ICIs. It is important to note that affinity values can vary depending on the experimental method used (e.g., Surface Plasmon Resonance [SPR], Bio-Layer Interferometry [BLI]).

| Inhibitor | Target | Binding Affinity (KD) | Method |

| Pembrolizumab | PD-1 | ~29 pM | SPR |

| 0.25 - 0.61 nM | SPR | ||

| Nivolumab | PD-1 | ~3 nM | SPR |

| 2.6 nM | Scatchard Analysis | ||

| Ipilimumab | CTLA-4 | ~5.25 nM | Not Specified |

| Atezolizumab | PD-L1 | 0.43 nM (human) | Not Specified |

| 1.75 nM | SPR | ||

| Durvalumab | PD-L1 | 0.667 nM | SPR |

| Avelumab | PD-L1 | 0.0467 nM | SPR |

| Relatlimab | LAG-3 | High Affinity (specific KD not consistently reported) | Not Specified |

Key Experimental Methodologies

The development and characterization of immune checkpoint inhibitors rely on a suite of sophisticated in vitro and cell-based assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A sandwich ELISA is commonly used to determine the binding affinity of an ICI to its target.

Detailed Methodology:

-

Coating: A 96-well microplate is coated with a capture antibody specific for the immune checkpoint protein (e.g., recombinant human PD-L1). The plate is incubated overnight at 4°C.

-

Blocking: The remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific binding.

-

Sample Incubation: Serial dilutions of the immune checkpoint inhibitor (the "analyte") are added to the wells and incubated for a set period (e.g., 2 hours at room temperature).

-

Detection Antibody Incubation: A biotinylated detection antibody that binds to a different epitope on the captured immune checkpoint protein is added to the wells and incubated.

-

Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change.

-

Stopping the Reaction: The reaction is stopped by the addition of an acid (e.g., sulfuric acid).

-

Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). The binding affinity (KD) can be calculated from the resulting dose-response curve.

Cell-Based Reporter Assays for Functional Activity

Cell-based reporter assays are essential for determining the functional activity of an immune checkpoint inhibitor. These assays utilize engineered cell lines that express the target receptor and a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated or inhibited by the signaling pathway of interest.

Detailed Methodology:

-

Cell Line Engineering: Two cell lines are engineered. An "effector" cell line (e.g., Jurkat T cells) is engineered to express the immune checkpoint receptor (e.g., PD-1) and a reporter construct (e.g., NFAT-luciferase). An "antigen-presenting" cell line is engineered to express the ligand (e.g., PD-L1) and a T-cell receptor (TCR) activator.

-

Co-culture: The effector and antigen-presenting cell lines are co-cultured in a 96-well plate.

-

Inhibitor Treatment: Serial dilutions of the immune checkpoint inhibitor are added to the co-culture.

-

Incubation: The plate is incubated to allow for cell-cell interaction and signaling. In the absence of an inhibitor, the PD-1/PD-L1 interaction will suppress TCR signaling, leading to low reporter gene expression. The inhibitor will block this interaction, restoring TCR signaling and increasing reporter gene expression.

-

Lysis and Substrate Addition: The cells are lysed, and the substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.

-

Data Acquisition: The luminescence of each well is measured using a luminometer. The potency of the inhibitor (e.g., EC50) is determined from the dose-response curve.[9]

Flow Cytometry for Receptor Occupancy

Flow cytometry is a powerful technique for measuring the binding of a therapeutic antibody to its target receptor on the surface of cells in a heterogeneous population. This is crucial for determining receptor occupancy (RO) in preclinical and clinical settings.

Detailed Methodology:

-

Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.

-

Cell Staining: The cells are stained with a cocktail of fluorescently labeled antibodies. This typically includes:

-

Antibodies to identify the cell population of interest (e.g., anti-CD3 for T cells, anti-CD8 for cytotoxic T cells).

-

A fluorescently labeled antibody that competes with the therapeutic antibody for binding to the target receptor (to measure free receptors).

-

A fluorescently labeled anti-human IgG antibody that specifically binds to the therapeutic antibody (to measure bound receptors).

-

-

Incubation: The cells are incubated with the antibody cocktail on ice to allow for binding.

-

Washing: The cells are washed to remove unbound antibodies.

-

Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, allowing for the quantification of the percentage of receptors that are free versus occupied by the therapeutic antibody.[10]

Conclusion

Immune checkpoint inhibitors have fundamentally changed the treatment of cancer. A deep understanding of the underlying biology of these pathways and the sophisticated methodologies used to develop and characterize these drugs is essential for researchers, scientists, and drug development professionals. As new checkpoint targets are identified and novel therapeutic strategies are developed, the principles and techniques outlined in this guide will continue to be of paramount importance in the ongoing effort to harness the power of the immune system to combat cancer.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Durvalumab: an investigational anti-PD-L1 monoclonal antibody for the treatment of urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. bdbiosciences.com [bdbiosciences.com]

Chimeric Antigen Receptor (CAR)-T Cell Therapy: A Technical Guide to Core Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy represents a paradigm shift in the treatment of certain hematological malignancies, with burgeoning potential in solid tumors and autoimmune diseases. This revolutionary immunotherapy involves the genetic modification of a patient's own T cells to express a synthetic receptor, the CAR, which redirects their specificity and effector functions to target and eliminate cells bearing a specific antigen. This guide provides an in-depth technical overview of the fundamental principles of CAR-T cell therapy, encompassing its core mechanisms, signaling pathways, manufacturing processes, and key experimental protocols.

The Chimeric Antigen Receptor: Structure and Function

The cornerstone of this therapy is the chimeric antigen receptor, a modular protein engineered to endow T cells with the ability to recognize and respond to a target antigen in a major histocompatibility complex (MHC)-independent manner.[1][2] This contrasts with the natural T-cell receptor (TCR) which recognizes processed peptide antigens presented by MHC molecules.[2] The typical structure of a CAR can be dissected into several key domains:

-

Ectodomain (Antigen-Binding Domain): This extracellular domain is typically a single-chain variable fragment (scFv) derived from a monoclonal antibody, which provides the CAR with its specificity for a target antigen on the cancer cell surface.[1]

-

Hinge/Spacer Region: This flexible domain connects the antigen-binding domain to the transmembrane domain and influences the synapse formation between the CAR-T cell and the target cell.[1]

-

Transmembrane Domain: This hydrophobic region anchors the CAR to the T-cell membrane.[1]

-

Endodomain (Intracellular Signaling Domains): This is the functional powerhouse of the CAR.

-

Primary Signaling Domain (Signal 1): Universally, this is the CD3-zeta (CD3ζ) chain of the TCR complex, which is essential for initiating T-cell activation.[3]

-

Costimulatory Domain(s) (Signal 2): The inclusion of one or more costimulatory domains is critical for robust T-cell proliferation, persistence, and anti-tumor efficacy.[2][3] Common costimulatory domains include CD28 and 4-1BB (CD137). The choice of costimulatory domain can significantly impact the kinetics and persistence of the CAR-T cell response.[2]

-

Generations of CARs have been developed with increasing complexity and functionality of their intracellular signaling domains, evolving from first-generation CARs containing only the CD3ζ domain to second- and third-generation CARs incorporating one or two costimulatory domains, respectively.

Mechanism of Action and Signaling Pathways

Upon encountering its target antigen on a cancer cell, the CARs on the surface of the T cell cluster, initiating a signaling cascade that leads to T-cell activation, proliferation, and the execution of effector functions.

The binding of the CAR to its target antigen triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3ζ domain. This, in turn, recruits and activates downstream signaling molecules, culminating in the activation of transcription factors that drive the expression of genes involved in:

-

Cytotoxicity: Activated CAR-T cells kill target cells primarily through the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis.[3]

-

Cytokine Production: CAR-T cells release a variety of cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which amplify the immune response and can recruit other immune cells to the tumor microenvironment.

-

Proliferation and Persistence: The costimulatory signals are crucial for sustaining the T-cell response, leading to the expansion of the CAR-T cell population and the establishment of a persistent anti-tumor immunity.[3]

dot

Ex Vivo Manufacturing of CAR-T Cells

The production of CAR-T cells is a complex, multi-step process that is typically performed ex vivo. The general workflow is as follows:

-

Leukapheresis: T cells are collected from the patient's peripheral blood through a process called leukapheresis.[2]

-

T-Cell Isolation and Activation: T cells are isolated from the collected white blood cells and then activated in vitro to prepare them for genetic modification.[4] T-cell activation is crucial as it enhances the efficiency of gene transfer.[1]

-

Gene Transfer (Transduction): The gene encoding the CAR is introduced into the activated T cells. This is most commonly achieved using a viral vector, typically a lentiviral or retroviral vector.[5][6]

-

Expansion: The genetically modified T cells are expanded in culture to generate a sufficient number of CAR-T cells for therapeutic infusion.[1][4]

-

Quality Control and Cryopreservation: The final CAR-T cell product undergoes rigorous quality control testing for identity, purity, potency, and safety before being cryopreserved for shipment back to the clinical site.

Conclusion

CAR-T cell therapy has emerged as a powerful therapeutic modality, offering new hope for patients with previously intractable cancers. A thorough understanding of the fundamental principles of CAR design, T-cell biology, and manufacturing processes is essential for the continued development and optimization of this innovative treatment. As research progresses, the field is moving towards the development of "smarter" CARs with enhanced safety profiles, greater efficacy against a broader range of cancers, and more streamlined manufacturing processes. This technical guide provides a foundational knowledge base for researchers and professionals dedicated to advancing this transformative field of medicine.

References

- 1. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usp.org [usp.org]

- 3. scispace.com [scispace.com]

- 4. Impact of Manufacturing Procedures on CAR T Cell Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of CAR-T Cells by Lentiviral Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Generation of CAR-T Cells by Lentiviral Transduction | Springer Nature Experiments [experiments.springernature.com]

The Dual Role of Myeloid-Derived Suppressor Cells in Cancer: A Technical Guide to Understanding Their Function and Therapeutic Targeting

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted role of myeloid-derived suppressor cells (MDSCs) in cancer progression. It details their immunosuppressive mechanisms, key signaling pathways, and provides experimental protocols for their study, with the goal of facilitating the development of novel cancer immunotherapies.

Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that expand during cancer, inflammation, and infection. In the context of cancer, they are key drivers of an immunosuppressive tumor microenvironment, which allows tumor cells to evade immune destruction. A thorough understanding of their function is critical for the development of effective cancer therapies.

The Immunosuppressive Arsenal of MDSCs

MDSCs employ a variety of mechanisms to suppress anti-tumor immunity, primarily targeting T lymphocytes. These mechanisms can be broadly categorized into two main areas: depletion of essential amino acids and induction of oxidative stress.

Two major subsets of MDSCs have been identified: polymorphonuclear MDSCs (PMN-MDSCs) and monocytic MDSCs (M-MDSCs). While both are immunosuppressive, they utilize distinct primary mechanisms. PMN-MDSCs primarily exert their function through the production of reactive oxygen species (ROS), while M-MDSCs are major producers of nitric oxide (NO) and arginase-1 (Arg-1)[1].

Arginine and Cysteine Depletion

MDSCs express high levels of arginase 1 (Arg-1) and inducible nitric oxide synthase (iNOS), which both utilize L-arginine as a substrate. The depletion of this essential amino acid from the tumor microenvironment impairs T-cell proliferation and function[1]. Specifically, the down-regulation of the T-cell receptor (TCR) ζ-chain, a critical component for T-cell activation, is a direct consequence of L-arginine deprivation. Furthermore, MDSCs can sequester cystine, leading to a depletion of cysteine, another amino acid crucial for T-cell activation and proliferation[2].

Oxidative Stress Induction

MDSCs produce high levels of reactive oxygen species (ROS) and nitric oxide (NO). ROS can directly suppress T-cell function and induce T-cell apoptosis. The combination of NO and superoxide anion (O₂⁻) leads to the formation of peroxynitrite (PNT), a potent molecule that causes nitration of tyrosine residues in the TCR and CD8 molecules, rendering T-cells unresponsive to antigen-specific stimulation[3][4].

Crosstalk with Other Immune Cells

MDSCs do not act in isolation. They engage in a complex interplay with other immune cells within the tumor microenvironment to amplify their suppressive effects.

-

Regulatory T cells (Tregs): MDSCs can promote the expansion and activation of Tregs, another potent immunosuppressive cell population, through the secretion of cytokines like IL-10 and TGF-β[5][6][7]. This interaction creates a powerful immunosuppressive network within the tumor.

-

Natural Killer (NK) cells: MDSCs can inhibit the cytotoxic activity of NK cells, which are crucial for eliminating tumor cells, through direct cell-to-cell contact and the production of TGF-β[8].

-

Dendritic cells (DCs): MDSCs can impair the maturation and function of DCs, which are essential for initiating anti-tumor immune responses[8].

Key Signaling Pathways Driving MDSC Function

Several signaling pathways are critically involved in the expansion, activation, and immunosuppressive function of MDSCs. Targeting these pathways represents a promising therapeutic strategy.

STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a central regulator of MDSC biology[9][10][11][12]. Tumor-derived factors, such as GM-CSF and IL-6, activate STAT3, which in turn promotes the expression of genes involved in MDSC proliferation, survival, and the production of immunosuppressive molecules like Arg-1 and iNOS[9][10].

PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates the survival and proliferation of MDSCs. Activation of this pathway, often downstream of receptor tyrosine kinases, promotes cell growth and inhibits apoptosis[10][13][14][15][16][17].

TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine abundant in the tumor microenvironment that plays a significant role in promoting MDSC accumulation and function. TGF-β signaling in myeloid progenitor cells can drive their differentiation towards an immunosuppressive MDSC phenotype[8][18][19].

Quantitative Analysis of MDSC-Mediated Immunosuppression

The suppressive capacity of MDSCs is often quantified by their ability to inhibit T-cell proliferation in vitro. The following table summarizes typical experimental setups and observed results.

| Cancer Type | MDSC:T-cell Ratio | T-cell Proliferation Inhibition (%) | Key Suppressive Molecules | Reference |

| Extranodal NK/T cell lymphoma | 1:2 | >50% (CD4+ T-cells) | Arg-1, iNOS, ROS | [20] |

| Breast Cancer | 1:1 | Significant | Arg-1, IDO | [21] |

| Pancreatic Cancer | 1:1, 1:2, 1:4 | Dose-dependent | Not specified | [22] |

| Autoimmune Hepatitis | 1:1, 1:2, 1:4 | Dose-dependent | iNOS | [23] |

Experimental Protocols

A standardized methodology is crucial for the reliable study of MDSCs. Below are key experimental protocols.

Isolation of MDSCs from Tumors

This protocol outlines the isolation of MDSCs from solid tumors using magnetic-activated cell sorting (MACS).

Methodology:

-

Excise tumor tissue and mechanically mince it into small pieces.

-

Digest the tissue with an enzyme cocktail (e.g., collagenase D and DNase I) at 37°C.

-

Pass the digested tissue through a 70µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using a lysis buffer.

-

Wash and resuspend the cells in MACS buffer.

-

Incubate the cells with CD11b microbeads to label the myeloid cells.

-

Apply the labeled cells to a MACS column placed in a magnetic field.

-

Wash the column to remove unlabeled cells.

-

Elute the magnetically retained CD11b+ cells, which are enriched for MDSCs.

-

Further purification of PMN-MDSCs and M-MDSCs can be achieved using anti-Ly6G and anti-Ly6C antibodies, respectively[24][25].

T-cell Suppression Assay

This assay is the gold standard for assessing the immunosuppressive function of MDSCs.

Methodology:

-

Isolate T-cells from the spleen or peripheral blood of a healthy donor and label them with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE)[3][5].

-

Isolate MDSCs from a tumor-bearing mouse or cancer patient.

-

Co-culture the CFSE-labeled T-cells with the isolated MDSCs at various ratios (e.g., 1:1, 1:2, 1:4) in a 96-well plate[3][5].

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce proliferation[5].

-

After 3-5 days of incubation, harvest the cells and analyze T-cell proliferation by flow cytometry[5][26][27]. The dilution of the CFSE dye corresponds to cell division.

-

The percentage of suppression is calculated by comparing the proliferation of T-cells in the presence of MDSCs to the proliferation of T-cells alone.

Measurement of Arginase Activity

This colorimetric assay quantifies the activity of arginase, a key enzyme used by MDSCs to deplete arginine.

Methodology:

-

Lyse isolated MDSCs to release intracellular enzymes.

-

Add L-arginine as a substrate to the cell lysate.

-

Incubate to allow arginase to convert L-arginine to urea and L-ornithine.

-

Stop the reaction and add a reagent that reacts with urea to produce a colored product (e.g., α-isonitrosopropiophenone).

-

Measure the absorbance of the colored product using a spectrophotometer.

-

Calculate the arginase activity based on a standard curve of known urea concentrations[27][28].

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry.

Methodology:

-

Isolate MDSCs and resuspend them in a suitable buffer.

-

Load the cells with DCFH-DA, which is cell-permeable and non-fluorescent.

-

Inside the cell, esterases cleave the acetate groups, and the probe is trapped.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Incubate the cells to allow for ROS-mediated oxidation.

-

Analyze the fluorescence intensity of the cells by flow cytometry. Higher fluorescence intensity indicates higher levels of intracellular ROS[4][29][30][31][32][33].

Conclusion and Future Directions

Myeloid-derived suppressor cells are formidable barriers to effective anti-tumor immunity. Their complex and redundant immunosuppressive mechanisms necessitate a multi-pronged approach for their therapeutic targeting. Strategies currently under investigation include inhibiting their recruitment to the tumor site, blocking their immunosuppressive functions, and promoting their differentiation into non-suppressive myeloid cells. A deeper understanding of the signaling pathways that govern their biology will undoubtedly unveil novel therapeutic targets. The experimental protocols detailed in this guide provide a framework for researchers to further unravel the intricate role of MDSCs in cancer progression and to develop innovative immunotherapies that can overcome their suppressive influence.

References

- 1. researchgate.net [researchgate.net]

- 2. Myeloid-derived Suppressor Cells Inhibit T Cell Activation by Depleting Cystine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Assay to Assess T-cell Inhibitory Properties of Myeloid Derived Suppressor Cells (MDSCs) Isolated from the Tumor Microenvironment of murine Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subpopulations of Myeloid-Derived Suppressor Cells (MDSC) impair T cell responses through independent nitric oxide-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDSC Isolation and T Cell Suppression Assay [bio-protocol.org]

- 6. Preparation of Myeloid Derived Suppressor Cells (MDSC) from Naive and Pancreatic Tumor-bearing Mice using Flow Cytometry and Automated Magnetic Activated Cell Sorting (AutoMACS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of human and mouse myeloid-derived suppressor cells for metabolic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Signaling pathways involved in MDSC regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Myeloid-derived suppressor cells inhibit T cell proliferation in human extranodal NK/T cell lymphoma: a novel prognostic indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activated T cells sustain myeloid-derived suppressor cell-mediated immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jitc.bmj.com [jitc.bmj.com]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 25. e-century.us [e-century.us]

- 26. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Functional Assays Evaluating Immunosuppression Mediated by Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

- 30. youtube.com [youtube.com]

- 31. youtube.com [youtube.com]

- 32. youtube.com [youtube.com]

- 33. m.youtube.com [m.youtube.com]

The Metabolic Tug-of-War: How Tumor Metabolism Shapes the Immune Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tumor microenvironment (TME) is a complex and dynamic ecosystem where cancer cells engage in a metabolic battle with the host's immune system. This intricate interplay of metabolic reprogramming is not merely a consequence of malignant transformation but a critical determinant of tumor progression, immune evasion, and the efficacy of immunotherapies. This technical guide delves into the core mechanisms governing the metabolic crosstalk between tumor cells and immune cells, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this rapidly evolving field. We will explore the key metabolic pathways exploited by cancer, their profound impact on various immune cell subsets, and the experimental methodologies used to investigate these interactions.

The Metabolic Landscape of the Tumor Microenvironment

The TME is characterized by a unique metabolic landscape driven by the high metabolic demands of rapidly proliferating cancer cells. This results in a nutrient-depleted and acidic environment that poses significant challenges to infiltrating immune cells.

Key Metabolite Fluctuations in the TME

The competition for essential nutrients and the accumulation of metabolic byproducts are hallmarks of the TME. Below is a summary of the typical concentration changes of key metabolites.

| Metabolite | Concentration in Healthy Tissues/Blood | Concentration in Tumor Microenvironment | Key Impact on Immune Cells |

| Lactate | 1.5–3 mM[1][2] | 10–40 mM[1][2] | Suppresses T and NK cell proliferation and cytotoxicity; promotes regulatory T cell (Treg) and myeloid-derived suppressor cell (MDSC) function.[1][2] |

| Glucose | ~5 mM (blood) | 0.1–4.0 mM | Deprivation impairs the function of effector T cells, NK cells, and dendritic cells (DCs), which rely on glycolysis for their activation and effector functions. |

| Arginine | ~100 µM (plasma) | Significantly depleted | Depletion impairs T cell proliferation and function.[3] |

| Tryptophan | ~50-100 µM (plasma) | Significantly depleted | Depletion and accumulation of its catabolite, kynurenine, suppress effector T cells and promote Treg differentiation.[4] |

| Kynurenine | Low | Elevated | Suppresses effector T cell function and promotes immune tolerance.[4] |

Core Metabolic Pathways in Cancer and Their Immunological Consequences

Cancer cells undergo profound metabolic reprogramming to sustain their growth and proliferation. These alterations create a hostile environment for immune cells and provide tumors with a distinct advantage in the metabolic tug-of-war.

The Warburg Effect: Aerobic Glycolysis

A central feature of tumor metabolism is the Warburg effect, where cancer cells favor ATP production through aerobic glycolysis, even in the presence of sufficient oxygen. This metabolic shift involves the upregulation of glucose transporters (e.g., GLUT1) and glycolytic enzymes.

Caption: The Warburg effect in cancer cells leading to high lactate and low glucose in the TME.

Glutamine Metabolism: Fueling Anabolic Processes

Cancer cells often exhibit glutamine addiction, utilizing it as a carbon and nitrogen source for the TCA cycle (anaplerosis) and the synthesis of nucleotides and fatty acids. This high consumption of glutamine by tumor cells can limit its availability for immune cells, particularly T cells, which also require glutamine for their proliferation and cytokine production.

Lipid Metabolism: Building Blocks and Signaling Molecules

Altered lipid metabolism in cancer cells supports membrane biosynthesis, energy storage, and the generation of signaling molecules. The accumulation of lipids within tumor cells and the TME can have immunosuppressive effects. For instance, lipid accumulation in T cells can impair their metabolic fitness and effector functions.

Amino Acid Metabolism: Arginine and Tryptophan Depletion

Tumor cells and associated immunosuppressive cells, such as MDSCs and tumor-associated macrophages (TAMs), actively deplete essential amino acids from the TME.

-

Arginine Depletion: The enzymes arginase 1 (ARG1) and inducible nitric oxide synthase (iNOS) are highly expressed by MDSCs and some tumor cells, leading to the depletion of arginine. Arginine is critical for T cell proliferation and the expression of the T cell receptor (TCR) zeta chain.

-

Tryptophan Depletion: The enzyme indoleamine 2,3-dioxygenase (IDO) catabolizes tryptophan into kynurenine. Tryptophan depletion and kynurenine accumulation inhibit effector T cell function and promote the differentiation of Tregs.

References

- 1. Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue mechanics in tumor heterogeneity and aggression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

The Immunogenic Landscape of Tumors: A Technical Guide to Assessing Anti-Tumor Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the immune system and cancer is a complex and dynamic process that dictates tumor progression and response to therapy. The inherent ability of the immune system to recognize and eliminate malignant cells, a concept known as cancer immunosurveillance, is often subverted by tumors through various immune escape mechanisms. The field of immuno-oncology seeks to understand and therapeutically exploit the immunogenic properties of tumors to elicit a potent and durable anti-cancer immune response. This guide provides an in-depth technical overview of the core concepts and methodologies used to investigate the immunogenicity of different tumor types.

Key Determinants of Tumor Immunogenicity

Several key factors contribute to the immunogenicity of a tumor, influencing its recognition and elimination by the immune system. These include the tumor mutational burden, the presence of neoantigens, the extent of immune cell infiltration into the tumor microenvironment, and the expression of immune checkpoint molecules.

Tumor Mutational Burden (TMB) and Neoantigen Load

Somatic mutations are a hallmark of cancer, and some of these mutations can give rise to novel protein sequences, or neoantigens, that are not present in normal tissues.[1][2] These tumor-specific neoantigens can be recognized as foreign by the immune system, triggering a T-cell mediated anti-tumor response.[3][4] The total number of somatic mutations per megabase of DNA is referred to as the Tumor Mutational Burden (TMB).[5] A higher TMB is often associated with a greater likelihood of generating immunogenic neoantigens, and thus, a more robust anti-tumor immune response.[6][7] Consequently, TMB has emerged as a predictive biomarker for response to immune checkpoint inhibitors in various cancers.[8][9] However, it is important to note that TMB is highly variable across different tumor types.[7][9]

Table 1: Tumor Mutational Burden Across Different Cancer Types

| Tumor Type | Median Mutations per Megabase |

| Melanoma | 10.1 |

| Non-Small Cell Lung Cancer (Adenocarcinoma) | 8.5 |

| Non-Small Cell Lung Cancer (Squamous Cell) | 9.7 |

| Bladder Cancer | 6.8 |

| Colorectal Cancer (Microsatellite Stable) | 5.0[10] |

| Colorectal Cancer (Microsatellite Instability-High) | 57.7[10] |

| Breast Cancer | 1.3 |

| Prostate Cancer | 0.9 |

| Glioblastoma | 0.4 |

| Basal Cell Carcinoma | >65[11] |

Note: These values are approximate and can vary based on the specific study and sequencing methodology.

Immune Cell Infiltration

The presence and composition of immune cells within the tumor microenvironment are critical determinants of anti-tumor immunity. Tumor-infiltrating lymphocytes (TILs), particularly cytotoxic CD8+ T cells, are the primary effectors of tumor cell killing.[12] A high density of CD8+ TILs is generally associated with a favorable prognosis and improved response to immunotherapy in many cancer types.[12][13] Other immune cell populations, such as natural killer (NK) cells, dendritic cells (DCs), and macrophages, also play important roles in shaping the anti-tumor immune response.[12][13] The spatial organization and functional status of these immune infiltrates are also crucial factors.[14][15]

Table 2: Immune Cell Infiltration in Different Tumor Types

| Tumor Type | Predominant Immune Infiltrate | Prognostic Significance of High Infiltration |

| Melanoma | CD8+ T cells, Macrophages | Favorable |

| Non-Small Cell Lung Cancer | CD8+ T cells, NK cells | Favorable[16] |

| Colorectal Cancer | CD8+ T cells, CD4+ T cells | Favorable |

| Ovarian Cancer | CD8+ T cells | Favorable[17] |

| Breast Cancer | CD8+ T cells, CD4+ T cells, B cells | Favorable |

| Pancreatic Cancer | Myeloid-derived suppressor cells, Macrophages | Unfavorable |

| Glioblastoma | Macrophages, Microglia | Unfavorable |

MHC Class I Expression and Antigen Presentation

The presentation of neoantigens to T cells is dependent on the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells.[18] Downregulation or loss of MHC class I expression is a common mechanism of immune evasion employed by tumors, rendering them invisible to cytotoxic T cells.[18][19] Therefore, assessing MHC class I expression is crucial for evaluating a tumor's potential to be recognized by the immune system.

Immune Checkpoint Expression: The PD-1/PD-L1 Axis

Tumor cells can also evade immune attack by upregulating the expression of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1).[20][21] PD-L1 binds to its receptor, PD-1, on activated T cells, delivering an inhibitory signal that leads to T-cell exhaustion and dysfunction.[20][22] The expression of PD-L1 on tumor cells or immune cells within the tumor microenvironment can be a predictive biomarker for response to therapies that block the PD-1/PD-L1 axis.[21][23][24] However, the predictive value of PD-L1 expression has limitations, and its utility can vary across different cancer types and therapeutic contexts.[8][21][23]

Experimental Protocols for Assessing Tumor Immunogenicity

A variety of experimental techniques are employed to characterize the immunogenic properties of tumors. Below are detailed methodologies for key experiments.

Quantification of Tumor-Infiltrating Lymphocytes (TILs)

1. Immunohistochemistry (IHC)

-

Objective: To visualize and quantify the presence of specific immune cell subsets within the tumor microenvironment.

-

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) to unmask antigens.

-

Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a protein block solution.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies specific for immune cell markers (e.g., anti-CD3 for T cells, anti-CD8 for cytotoxic T cells, anti-CD20 for B cells, anti-CD68 for macrophages) overnight at 4°C.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of antigen localization.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.

-

Quantification: The percentage of the tumor area or the number of positive cells per unit area is quantified manually by a pathologist or using digital image analysis software. TILs can be assessed in the stromal and intratumoral compartments.[25]

-

2. Flow Cytometry

-

Objective: To perform multi-parameter, quantitative analysis of immune cell populations from fresh tumor tissue.[26]

-

Protocol:

-

Tissue Dissociation: Fresh tumor tissue is mechanically and enzymatically dissociated into a single-cell suspension using a cocktail of enzymes such as collagenase and DNase.[26]

-

Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers to identify different immune cell subsets (e.g., CD45 for all leukocytes, CD3 for T cells, CD8 for cytotoxic T cells, CD4 for helper T cells, CD19 for B cells, CD56 for NK cells). A viability dye is included to exclude dead cells.

-

Intracellular Staining (Optional): For intracellular markers like FoxP3 (regulatory T cells) or cytokines (e.g., IFN-γ, TNF-α), cells are fixed and permeabilized before incubation with the specific antibodies.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell as it passes through a laser beam.

-

Data Analysis: The data is analyzed using specialized software to identify and quantify different immune cell populations based on their marker expression.

-

Analysis of MHC Class I Expression

1. Immunohistochemistry (IHC)

-

Objective: To assess the level and distribution of MHC class I protein expression on tumor cells.

-

Protocol:

-

Follow the general IHC protocol described for TIL quantification.

-

Use a primary antibody that recognizes a pan-MHC class I antigen (e.g., clone W6/32) or specific HLA alleles.[19]

-

Scoring: MHC class I expression is typically scored based on the percentage of positive tumor cells and the intensity of staining. A common scoring system defines loss as <15% of tumor cells showing expression, regional loss as 15-75% expression, and conserved expression as >75% expression.

-

2. Flow Cytometry

-

Objective: To quantify the surface expression of MHC class I on tumor cells from a single-cell suspension.

-

Protocol:

-

Prepare a single-cell suspension from fresh tumor tissue as described for TIL analysis.

-

Stain the cells with a fluorescently-labeled anti-MHC class I antibody (e.g., anti-HLA-ABC).[19][27]

-

Co-stain with an epithelial cell marker (e.g., EpCAM) to specifically gate on the tumor cell population.

-

Analyze the mean fluorescence intensity (MFI) of MHC class I expression on the tumor cells using a flow cytometer.[27]

-

Bioinformatics Workflow for Neoantigen Prediction

-

Objective: To identify potential neoantigens from tumor sequencing data.[3][4][28][29]

-

Protocol:

-

Sequencing: Perform whole-exome or whole-genome sequencing of matched tumor and normal tissue samples, as well as RNA sequencing of the tumor.[28]

-

Somatic Variant Calling: Align sequencing reads to the reference human genome and identify somatic single nucleotide variants (SNVs), insertions, and deletions (indels) by comparing the tumor and normal DNA.[3][29]

-

HLA Typing: Determine the patient's HLA class I and class II alleles from the sequencing data using specialized HLA typing algorithms.[3][29]

-

Peptide Generation: Translate the identified somatic mutations into all possible mutant peptide sequences of 8-11 amino acids in length.

-

MHC Binding Prediction: Use computational algorithms (e.g., NetMHCpan) to predict the binding affinity of the mutant peptides to the patient's HLA alleles. Peptides with a predicted IC50 < 500 nM are typically considered potential binders.[30]

-

Expression Analysis: Filter the potential neoantigens based on the expression of the corresponding mutated gene from the tumor RNA-seq data to ensure the neoantigen is likely to be present in the tumor.

-

Prioritization: Further prioritize candidate neoantigens based on factors such as the stability of the peptide-MHC complex and the differential binding affinity between the mutant and corresponding wild-type peptide.

-

Signaling Pathways and Logical Relationships

Cancer Immunoediting

The process of cancer immunoediting describes the dynamic interplay between the immune system and a developing tumor, which can be conceptually divided into three phases: elimination, equilibrium, and escape.[13][31]

Caption: The three phases of cancer immunoediting.

T-Cell Exhaustion Signaling

Chronic antigen stimulation in the tumor microenvironment can lead to a state of T-cell dysfunction known as exhaustion, which is characterized by the upregulation of inhibitory receptors like PD-1.[32][33]

Caption: PD-1/PD-L1 signaling pathway leading to T-cell exhaustion.

Experimental Workflow for Immunogenicity Assessment

A comprehensive assessment of tumor immunogenicity involves an integrated workflow combining genomics, transcriptomics, and cellular immunology.

Caption: Integrated workflow for assessing tumor immunogenicity.

Conclusion

The immunogenicity of a tumor is a multifaceted characteristic that is crucial for understanding its interaction with the host immune system and for predicting response to immunotherapy. A comprehensive evaluation of tumor immunogenicity requires an integrated approach that combines genomic, transcriptomic, and cellular analyses. By systematically assessing the tumor mutational burden, neoantigen landscape, immune cell infiltrate, and expression of key immune-related molecules, researchers and clinicians can gain valuable insights into the tumor's immune contexture and develop more effective personalized immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioinformatic methods for cancer neoantigen prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. [PDF] The role of PD-L1 expression as a predictive biomarker: an analysis of all US Food and Drug Administration (FDA) approvals of immune checkpoint inhibitors | Semantic Scholar [semanticscholar.org]

- 9. m.youtube.com [m.youtube.com]

- 10. ascopubs.org [ascopubs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Tumor-Infiltrating Lymphocytes and Macrophages Drive Cancer Immunoediting Through Three Critical Phases [trial.medpath.com]

- 14. oncodaily.com [oncodaily.com]

- 15. Frontiers | Editorial: Community series in the immunosuppressive tumor microenvironment and strategies to revert its immune regulatory milieu for cancer immunotherapy, volume II [frontiersin.org]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. Digital Quantification of Tumor Infiltrating Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Cancer Immune Evasion Through Loss of MHC Class I Antigen Presentation [frontiersin.org]

- 19. journals.viamedica.pl [journals.viamedica.pl]

- 20. aacrjournals.org [aacrjournals.org]

- 21. The role of PD-L1 expression as a predictive biomarker: an analysis of all US Food and Drug Administration (FDA) approvals of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Studying Immune Checkpoint Signaling to Fight Cancer | The Scientist [the-scientist.com]

- 23. Rationale for PD-L1 Expression as a Biomarker in Immuno-Oncology [theoncologynurse.com]

- 24. PD-L1 expression as a predictive biomarker for immune checkpoint inhibitors: between a dream and a nightmare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Assessing tumor infiltrating lymphocytes in solid tumors: a practical review for pathologists and proposal for a standardized method from the International Immuno-Oncology Biomarkers Working Group: Part 1: Assessing the host immune response, TILs in invasive breast carcinoma and ductal carcinoma in situ, metastatic tumor deposits and areas for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 26. crownbio.com [crownbio.com]

- 27. researchgate.net [researchgate.net]

- 28. academic.oup.com [academic.oup.com]

- 29. Computational cancer neoantigen prediction: current status and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Computational Neoantigen Prediction: Unlocking Personalized Immunotherapy - Genevia Technologies [geneviatechnologies.com]

- 31. google.com [google.com]

- 32. bioengineer.org [bioengineer.org]

- 33. youtube.com [youtube.com]

Methodological & Application

Designing a Preclinical Study for a Novel Immunotherapy Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing a preclinical study for a novel immunotherapy agent. The protocols outlined below are intended to guide researchers through the critical in vitro and in vivo assays required to establish proof-of-concept, efficacy, and a preliminary safety profile before advancing to clinical trials.

Introduction

The development of novel immunotherapy agents has revolutionized cancer treatment. However, the unique mechanisms of action and potential for immune-related adverse events (irAEs) necessitate a tailored preclinical evaluation strategy. Unlike traditional cytotoxic agents, immunotherapies modulate the host immune system to target and eliminate cancer cells. Therefore, preclinical studies must not only assess anti-tumor activity but also thoroughly characterize the agent's immunological effects.

A well-designed preclinical package will explore the agent's mechanism of action (MoA), define its activity and potency, identify a potential patient population through biomarker discovery, and establish a safe starting dose for first-in-human studies. This document outlines the key stages of a preclinical study, from initial in vitro characterization to in vivo efficacy and safety assessments.

Overall Preclinical Workflow

A logical and stepwise approach is crucial for the successful preclinical development of an immunotherapy agent. The following diagram illustrates a typical workflow, starting from initial in vitro screening and culminating in IND-enabling toxicology studies.

Application Notes and Protocols for the Isolation of Tumor-Infiltrating Lymphocytes (TILs)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the isolation of tumor-infiltrating lymphocytes (TILs), a critical component in the fields of immuno-oncology research and the development of adoptive cell therapies. These protocols cover the entire workflow, from tissue processing to TIL isolation and subsequent analysis, expansion, and cryopreservation.

Introduction

Tumor-infiltrating lymphocytes are a heterogeneous population of lymphocytes that have migrated into a tumor, representing the host's immune response against the malignancy. The isolation and characterization of these cells are paramount for understanding the tumor microenvironment, identifying prognostic biomarkers, and developing personalized cancer immunotherapies. The choice of isolation protocol can significantly impact the yield, viability, and phenotypic composition of the recovered TILs. This document outlines several common methodologies and provides a framework for selecting the most appropriate protocol based on the downstream application.

Data Presentation: Comparison of TIL Isolation Methods

The selection of a TIL isolation method is a critical step that influences the quantity and quality of the resulting cell population. The ideal method should provide a high yield of viable and functional TILs, representative of the in-situ tumor microenvironment. Below is a summary of quantitative data compiled from various studies, comparing common TIL isolation techniques. It is important to note that direct comparative studies with standardized tumor samples and reporting metrics are limited, and outcomes can vary significantly based on tumor type, tissue quality, and operator expertise.

| Isolation Method | Principle | Typical Cell Yield (cells/gram of tissue) | Typical Viability (%) | Purity (% of CD45+ cells) | Advantages | Disadvantages |

| Mechanical Dissociation | Physical disruption of tissue structure. | 1 x 10^5 - 5 x 10^6 | 60-80% | Low to Moderate | Rapid; Preserves cell surface epitopes.[1][2] | Lower cell yield; Can cause significant cell death.[3] |

| Enzymatic Digestion | Use of enzymes (e.g., collagenase, DNase) to break down the extracellular matrix. | 1 x 10^6 - 5 x 10^7 | 70-95%[4] | Low to Moderate | Higher cell yield.[2][3] | Can alter cell surface markers; Requires careful optimization.[4] |

| Combined Mechanical & Enzymatic | A hybrid approach utilizing both physical and enzymatic disruption. | 5 x 10^6 - 1 x 10^8 | 80-95% | Low to Moderate | High cell yield and viability.[5] | Can be time-consuming; Potential for epitope alteration. |

| Ficoll-Paque Density Gradient Centrifugation | Separation of mononuclear cells based on density. | Variable (dependent on initial dissociation) | >90% | Moderate to High | Enriches for lymphocytes; Removes red blood cells and granulocytes. | Potential for loss of certain lymphocyte subsets; Time-consuming. |

| Magnetic-Activated Cell Sorting (MACS) | Positive or negative selection of cells using antibody-coated magnetic beads. | Variable (dependent on initial dissociation and target cell frequency) | >95% | High (>90%)[6] | High purity of target cell population; Fast and reproducible. | Can be expensive; Potential for non-specific binding. |

Experimental Protocols

Here, we provide detailed methodologies for the key experiments involved in the isolation and handling of TILs.

Protocol 1: Isolation of TILs from Fresh Human Tumor Tissue using a Combined Mechanical and Enzymatic Method

This protocol is a widely used method that combines mechanical disruption with enzymatic digestion to achieve a high yield of viable single cells from solid tumors.

Materials:

-

Fresh tumor tissue in a sterile container with transport medium (e.g., RPMI-1640) on ice.

-

RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Enzyme cocktail: Collagenase Type IV (1 mg/mL), Hyaluronidase (100 U/mL), and DNase I (30 U/mL) in RPMI-1640.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Ficoll-Paque PLUS.

-

70 µm and 40 µm cell strainers.

-

Sterile petri dishes, scalpels, and forceps.

-

50 mL conical tubes.

-

Refrigerated centrifuge.

Procedure:

-

Tissue Preparation: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS to remove any blood clots and necrotic tissue.

-

Place the tissue in a petri dish containing a small volume of RPMI-1640.

-

Mince the tumor into small fragments (1-2 mm³) using sterile scalpels.[2]

-

Enzymatic Digestion: Transfer the minced tissue fragments into a 50 mL conical tube containing the pre-warmed enzyme cocktail.

-

Incubate the tube at 37°C for 30-60 minutes on a rotator or shaker. The incubation time may need to be optimized depending on the tumor type.

-

Pipette the suspension up and down every 15 minutes to aid in dissociation.

-

Termination of Digestion: Add 10 mL of RPMI-1640 with 10% FBS to inactivate the enzymes.

-

Filtration: Pass the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.

-

Further pass the suspension through a 40 µm cell strainer to obtain a single-cell suspension.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI-1640.

-

Ficoll-Paque Density Gradient Centrifugation: Carefully layer the 10 mL of cell suspension onto 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

TIL Collection: After centrifugation, a distinct layer of mononuclear cells (containing TILs) will be visible at the plasma-Ficoll interface.

-

Carefully aspirate this layer using a sterile pipette and transfer to a new 50 mL conical tube.

-

Final Washing: Add 30 mL of RPMI-1640 to the collected cells and centrifuge at 300 x g for 10 minutes at 4°C.

-

Repeat the wash step one more time.

-

Resuspend the final cell pellet in an appropriate medium for downstream applications (e.g., cell counting, flow cytometry, or cell culture).

Protocol 2: In Vitro Expansion of TILs

This protocol describes a rapid expansion protocol (REP) for the ex vivo culture and expansion of isolated TILs, often used for adoptive cell therapy applications.

Materials:

-

Isolated TILs.

-

TIL culture medium: RPMI-1640 supplemented with 10% Human AB serum, 2 mM L-glutamine, 1% Penicillin-Streptomycin, and high-dose Interleukin-2 (IL-2, 6000 IU/mL).

-

Irradiated allogeneic peripheral blood mononuclear cells (PBMCs) as feeder cells.

-

Anti-CD3 antibody (OKT3).

-

24-well or 6-well tissue culture plates.

-

T-75 or T-150 flasks.

Procedure:

-

Co-culture Setup: Seed 1 x 10^5 to 1 x 10^6 TILs per well in a 24-well plate.

-

Add 2 x 10^7 irradiated allogeneic feeder PBMCs to each well.

-

Add anti-CD3 antibody (OKT3) to a final concentration of 30 ng/mL.

-

Add IL-2 to the TIL culture medium to a final concentration of 3000-6000 IU/mL.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Cell Expansion and Maintenance: Monitor the cultures every 2-3 days for cell proliferation.

-

Split the cultures into larger flasks as the cell density increases.

-

Add fresh TIL culture medium with IL-2 every 2-3 days to maintain a cell concentration of 0.5-2 x 10^6 cells/mL.

-

The REP is typically carried out for 14 days, after which the expanded TILs can be harvested for analysis or cryopreservation.

Protocol 3: Cryopreservation of TILs

Proper cryopreservation is essential for the long-term storage and banking of TILs for future use.

Materials:

-

Expanded TILs.

-

Cryopreservation medium: 90% FBS and 10% Dimethyl sulfoxide (DMSO).

-

Cryovials.

-

Controlled-rate freezer or a Styrofoam container.

Procedure:

-

Cell Preparation: Centrifuge the expanded TILs and resuspend the pellet in cold cryopreservation medium at a concentration of 5 x 10^6 to 5 x 10^7 cells/mL.

-

Aliquoting: Aliquot 1 mL of the cell suspension into each cryovial.

-

Controlled Freezing: Place the cryovials in a controlled-rate freezer that cools at a rate of -1°C per minute to -80°C.

-

Alternatively, place the cryovials in a pre-cooled Styrofoam container and store at -80°C overnight.

-

Long-Term Storage: Transfer the cryovials to a liquid nitrogen freezer for long-term storage.

Mandatory Visualizations

Experimental Workflow: TIL Isolation from Solid Tumor

Caption: Workflow for isolating TILs from solid tumor tissue.

Signaling Pathway: T-Cell Activation and Exhaustion

Caption: Simplified signaling pathways of T-cell activation and exhaustion.

References

- 1. Robust method for isolation of tumor infiltrating lymphocytes with a high vital cell yield from small samples of renal cell carcinomas by a new collagenase-free mechanical procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of cells obtained by mechanical and enzymatic means from human melanoma, sarcoma, and lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

Application of CRISPR-Cas9 for Engineering Immune Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 has revolutionized the field of cellular engineering, offering an unprecedented ability to precisely modify the genome of various cell types, including immune cells. This technology holds immense promise for the development of next-generation immunotherapies for a range of diseases, most notably cancer. By enabling targeted gene knockouts, knock-ins, and transcriptional regulation, CRISPR-Cas9 allows for the enhancement of immune cell function, the redirection of their specificity, and the improvement of their persistence and safety in vivo.

These application notes provide a comprehensive overview of the use of CRISPR-Cas9 for engineering T cells and Natural Killer (NK) cells, with a particular focus on the generation of Chimeric Antigen Receptor (CAR)-T cells. Detailed protocols for common experimental workflows are provided, along with a summary of key quantitative data and visualizations of relevant biological pathways and experimental procedures.

Key Applications of CRISPR-Cas9 in Immune Cell Engineering

CRISPR-Cas9 technology is being applied to immune cell engineering in a multitude of ways to enhance their therapeutic potential:

-

Generation of "Universal" Allogeneic CAR-T Cells: By knocking out the endogenous T cell receptor (TCR) and beta-2 microglobulin (B2M), which is essential for HLA class I expression, CRISPR-Cas9 can create CAR-T cells that are less likely to cause graft-versus-host disease (GVHD) or be rejected by the host immune system. This paves the way for "off-the-shelf" CAR-T cell therapies derived from healthy donors.

-

Enhancing Anti-Tumor Activity and Persistence: The knockout of inhibitory checkpoint molecules, such as Programmed Cell Death Protein 1 (PD-1), CTLA-4, and CD5, can significantly boost the cytotoxic activity and persistence of CAR-T cells in the tumor microenvironment.[1] For instance, knocking out CD5 has been shown to enhance the activation of critical T-cell signaling pathways like Ras/ERK and PI3K/AKT/mTOR.[1]

-

Improving Safety and Controllability: CRISPR-Cas9 can be used to integrate "safety switches" or suicide genes into CAR-T cells, allowing for their rapid depletion in case of severe toxicity.

-

Targeted Integration of CAR Constructs: Instead of random integration via viral vectors, CRISPR-Cas9 enables the targeted insertion of CAR transgenes into specific genomic loci, such as the TRAC locus. This can lead to more uniform CAR expression and potentially improved efficacy and safety.

-

Engineering NK Cells for Enhanced Cytotoxicity: CRISPR-Cas9 is also being used to engineer NK cells to improve their tumor-killing capabilities. For example, knocking out the inhibitory receptor NKG2A has been shown to increase the lysis of multiple myeloma cells.

Data Presentation: Quantitative Analysis of CRISPR-Cas9 Editing in Immune Cells

The efficiency of CRISPR-Cas9-mediated gene editing in primary immune cells is a critical parameter for successful therapeutic application. The following tables summarize reported quantitative data for various targets and methodologies.

Table 1: Gene Knockout Efficiency in Primary T Cells

| Target Gene | Delivery Method | Editing Efficiency (% of cells with indels) | Reference/Comment |

| Endogenous TCR | Electroporation of Cas9 RNPs | >90% | Functional knockout measured by loss of TCR expression. |

| PD-1 | Electroporation of Cas9 RNPs | >75% | High efficiency of gene disruption.[2] |

| CD5 | Electroporation of Cas9-gRNA complex | >90% | Reduction in CD5 protein levels.[1] |

| Multiple (TCR, B2M, PD-1) | Electroporation of Cas9 RNA and sgRNA | >60% | Double-knockout efficiency.[3] |

| GM-CSF | Lentiviral CRISPR | Not specified | Successful knockout demonstrated. |

| TRAC | Electroporation of Cas9 RNPs | ~91% | Efficient knockout of the TRAC gene.[4] |

Table 2: Gene Knock-in Efficiency in Primary T Cells

| Target Locus | Delivery Method | Knock-in Efficiency (% of cells with integration) | Reference/Comment |

| TRAC | CRISPR-Cas9 and AAV6 donor | 42% (HDR) | Targeted CD19-CAR integration.[4] |

| CCR5 | CRISPR-Cas9 and AAV6 donor | 37% (HDR) | Targeted CD19-CAR integration.[4] |

| CXCR4 | Electroporation of Cas9 RNPs and HDR template | 20% | Introduction of exogenous DNA.[3] |

Table 3: Off-Target Effects

| Method for Detection | Finding | Reference/Comment |

| In silico prediction tools | Can identify potential off-target sites with up to 7 mismatches. | Important for guide RNA design. |

| Digenome-seq | Can detect off-target events at a frequency as low as 0.1%. | An unbiased, in vitro method. |

| rhAmpSeq™ CRISPR Analysis System | Enables multiplexed sequencing to quantify on- and off-target editing. | A high-throughput method. |

| High-fidelity Cas9 variants (e.g., Alt-R™ HiFi Cas9) | Significantly reduce off-target effects while maintaining high on-target editing efficiency. | A key strategy to improve safety. |

Experimental Protocols

The following protocols provide a detailed methodology for the CRISPR-Cas9-mediated engineering of primary human T cells and NK cells. The preferred method for delivering CRISPR-Cas9 components into primary immune cells is via electroporation of ribonucleoprotein (RNP) complexes, as it is a DNA-free method that reduces the risk of off-target effects and cellular toxicity associated with viral vectors or plasmids.

Protocol 1: Gene Knockout in Primary Human T Cells using CRISPR-Cas9 RNPs

1. T Cell Isolation and Activation

-

Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using a T cell isolation kit.

-

Count the isolated T cells and resuspend them at a density of 1 x 10^6 cells/mL in T cell expansion medium.[5]

-

Activate the T cells by adding anti-CD3/CD28 T cell activator beads or soluble antibodies.[5]

-

Incubate the cells at 37°C and 5% CO2 for 48-72 hours. T cell activation is crucial for efficient gene editing.[6]

2. Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complexes

-

Resuspend synthetic crRNA and tracrRNA in nuclease-free buffer to a stock concentration of 100 µM.

-

To form the gRNA complex, mix equal molar amounts of crRNA and tracrRNA, and incubate at 95°C for 5 minutes, then allow to cool to room temperature.

-

Combine the gRNA complex with Cas9 nuclease (e.g., at a 1.2:1 molar ratio of gRNA to Cas9) in a suitable buffer.

-

Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the RNP complex.

3. Electroporation of T Cells

-

Harvest the activated T cells and wash them with PBS.

-

Resuspend the T cells in a compatible electroporation buffer at the desired concentration (e.g., 2 x 10^7 cells/mL).[7]

-